3-Methyl-isothiazol-5-ylamine hydrobromide

描述

Molecular Geometry and Crystallographic Analysis

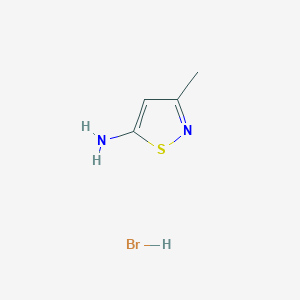

The molecular structure of 3-methyl-isothiazol-5-ylamine hydrobromide features a planar five-membered isothiazole ring system with the molecular formula C4H6N2S·BrH and a molecular weight of 195.081 atomic mass units. The compound crystallizes as an achiral molecule with no defined stereocenters or electronic/geometric isomerism centers. The isothiazole ring adopts a planar configuration, consistent with the general structural characteristics observed in related heterocyclic systems where significant pi-electron delocalization contributes to aromatic stabilization.

Crystallographic analysis reveals that the compound maintains structural integrity through intermolecular hydrogen bonding interactions involving the amino group and the bromide counterion. The bromide anion forms ionic interactions with the protonated amine functionality, stabilizing the overall crystal lattice structure. The sulfur-nitrogen bond distance within the isothiazole ring typically measures approximately 1.685 angstroms, while the carbon-sulfur bond length is approximately 1.710 angstroms, values consistent with aromatic character and electron delocalization throughout the ring system.

The molecular packing arrangement in the solid state demonstrates layered structures with intermolecular interactions primarily governed by hydrogen bonding between the amino groups and halide anions. The nitrogen-sulfur-carbon angle within the ring system measures approximately 90.8 degrees, representing a characteristic geometric parameter for isothiazole derivatives. This angular constraint contributes to the ring strain and influences the electronic properties of the heterocycle.

Table 1: Key Structural Parameters of this compound

| Parameter | Value | Unit |

|---|---|---|

| Molecular Formula | C4H6N2S·BrH | - |

| Molecular Weight | 195.081 | g/mol |

| Stereochemistry | Achiral | - |

| Defined Stereocenters | 0/0 | - |

| Electronic/Geometric Centers | 0 | - |

| Molecular Charge | 0 | - |

Structure

2D Structure

属性

IUPAC Name |

3-methyl-1,2-thiazol-5-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.BrH/c1-3-2-4(5)7-6-3;/h2H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXGAMBTNVXBKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208081-54-2 | |

| Record name | 3-Methylisothiazol-5-amine hydrobromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5FK4P55RA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Oxidative Cyclization Using Various Oxidizing Agents

- Starting Material: β-iminothiobutyramide

- Oxidizing Agents: Chloramine, potassium persulphate, or hydrogen peroxide

- Reaction Conditions:

- Temperature maintained between 0°C and 18°C to control reaction rate and prevent decomposition

- Alkaline aqueous medium, often with sodium hydroxide

- Reaction times vary from 2 hours to overnight stirring

- Work-up:

- Extraction with ether to isolate the organic product

- Washing with ferrous sulfate solution to remove impurities

- Drying over magnesium sulfate

- Conversion to hydrochloride salt for purification, followed by basification and re-extraction to obtain free amine as an oil

Representative Experimental Data (From US Patent US2871243A)

| Example | Oxidizing Agent | Reaction Temp (°C) | Reaction Time | Yield & Notes |

|---|---|---|---|---|

| I | Chloramine | 0 (ice-cooled) | 2 hours + overnight | Formation of chloramine solution, addition of β-iminothiobutyramide, extraction with ether |

| III | Potassium Persulphate | 12 - 18 | 6 hours + overnight | Large scale reaction with mechanical stirring, extraction with ether for 24 hours |

| IV | Hydrogen Peroxide | Below -40 | Not specified | Slow addition of β-iminothiobutyramide to peroxide, filtration, basification, extraction |

- The product 5-amino-3-methylisothiazole is obtained as an oil or solid after purification steps.

- Melting point of the hydrochloride salt reported around 200°C.

Conversion to this compound

The hydrobromide salt formation is a straightforward acid-base reaction where the free base 5-amino-3-methylisothiazole is treated with hydrobromic acid (HBr) in an appropriate solvent, typically aqueous or alcoholic media.

Salt Formation Procedure

- Free base 5-amino-3-methylisothiazole is dissolved in water or a suitable solvent.

- Hydrobromic acid is added dropwise under stirring, maintaining temperature control to avoid decomposition.

- The hydrobromide salt precipitates or can be isolated by solvent evaporation and recrystallization.

- The salt is characterized by its enhanced stability and solubility properties compared to the free base.

Notes on Hydrobromide Salt Preparation

- The hydrobromide salt is preferred for handling and storage due to its crystalline nature and improved shelf life.

- No detailed yields are typically reported separately for the salt formation step, as it is quantitative from the free base.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Key Parameters | Product Form | Notes |

|---|---|---|---|---|

| Oxidative cyclization | β-iminothiobutyramide + oxidizing agent | NaOH, 0–18°C, 2–overnight hours | 5-amino-3-methylisothiazole | Oil or solid, purified via extraction |

| Purification | Ether extraction, ferrous sulfate wash | Drying over MgSO4 | Pure free amine | Removal of impurities |

| Salt formation | Free amine + hydrobromic acid | Aqueous/alcoholic solution, stirring | This compound | Crystalline salt, stable form |

Research Findings and Considerations

- The choice of oxidizing agent influences reaction kinetics and purity. Chloramine and potassium persulphate are commonly used with good yields and manageable reaction conditions.

- Temperature control is critical during oxidation to prevent side reactions and degradation.

- The hydrobromide salt form enhances compound stability and is suitable for further pharmaceutical or chemical applications.

- The process is scalable, as demonstrated by large-batch reactions with potassium persulphate oxidant.

- No significant alternative synthetic routes to this compound were found in the reviewed literature, indicating the oxidative cyclization of β-iminothiobutyramide remains the standard method.

化学反应分析

Types of Reactions

3-Methyl-isothiazol-5-ylamine hydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Biocidal Applications

Antimicrobial Properties

3-Methyl-isothiazol-5-ylamine hydrobromide exhibits potent antimicrobial activity against a broad spectrum of microorganisms, including bacteria, fungi, and algae. This compound is particularly effective in controlling microbial growth in water-based systems, such as:

- Cooling Water Systems : Used to prevent biofouling in industrial cooling systems.

- Paints and Coatings : Incorporated into formulations to enhance the preservation of paints and prevent microbial degradation.

- Personal Care Products : Utilized as a preservative in shampoos, lotions, and other cosmetic products due to its effectiveness against bacteria and fungi .

Pharmaceutical Applications

Therapeutic Uses

Research indicates that this compound may have potential therapeutic applications. It has been studied for its role in drug formulations where antimicrobial properties are essential. For instance:

- In Drug Development : It can be used as an excipient or active ingredient in formulations aimed at treating infections caused by resistant strains of bacteria .

- Biomedical Research : Its role in laboratory settings includes applications in microbiological assays and studies involving pathogenic organisms .

Industrial Applications

Wide-Ranging Uses

The compound finds extensive use across various industrial sectors due to its biocidal properties:

- Pulp and Paper Industry : Employed as a preservative to inhibit microbial growth during the production process.

- Oil and Gas Industry : Used in water treatment processes to prevent microbial contamination.

- Leather Treatment : Acts as a preservative in leather production to prevent spoilage .

Safety and Environmental Considerations

While this compound is effective as a biocide, it is crucial to consider its safety profile. The compound is classified as an irritant, necessitating careful handling to avoid skin and eye irritation . Regulatory assessments are ongoing to evaluate its environmental impact, especially concerning aquatic life due to its widespread use in marine coatings .

Case Study 1: Efficacy in Cooling Water Systems

A study conducted on the use of this compound in cooling water systems showed significant reductions in bacterial counts when applied at concentrations ranging from 6 ppm to 75 ppm. The results indicated not only effective microbial control but also minimal adverse effects on the system's overall operation .

Case Study 2: Application in Personal Care Products

In cosmetic formulations, concentrations of up to 100 ppm have been evaluated for safety. Clinical trials demonstrated that products containing this compound did not cause significant irritation or allergic reactions in users, supporting its use as a safe preservative in leave-on products .

作用机制

The mechanism of action of 3-Methyl-isothiazol-5-ylamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved may vary based on the specific application and the biological system being studied .

相似化合物的比较

Hydrochloride vs. Hydrobromide Salts

- 5-Amino-3-methylisothiazole Hydrochloride (CAS 52547-00-9): Structural Similarity: Shares the same isothiazole core and substituents (3-methyl, 5-amino) but differs in the counterion (Cl⁻ vs. Br⁻). Physicochemical Differences:

- Molecular Weight : Hydrobromide (MW ≈ 225.03 g/mol) exceeds hydrochloride (MW ≈ 180.65 g/mol) due to bromine’s higher atomic mass.

- Applications: Both salts are used as intermediates in drug synthesis, but the choice of counterion may affect crystallization efficiency and bioavailability in final pharmaceutical formulations .

Halogen-Substituted Isothiazoles

- 3-Chloro-5-methylisothiazole (CAS 14217-67-5): Structural Difference: Replaces the 5-amino group with chlorine. Impact on Properties:

- Reactivity: Chlorine reduces hydrogen-bonding capability, limiting interactions in biological systems compared to the amino group . Applications: Used as a building block in agrochemicals and materials science, where halogenation is critical for stability .

- 4-Amino-5-bromo-3-methylisothiazole: Structural Features: Bromine at the 5-position and amino at the 4-position. Comparison: Bromine increases molecular weight (MW 193.065 g/mol) and may enhance electrophilic reactivity. The positional isomerism (4-amino vs. 5-amino) alters electronic distribution, affecting binding affinity in biological targets .

Isoxazole Analogs

- 3-Amino-5-methyl-isoxazole (CAS 1072-67-9): Core Heterocycle Difference: Isoxazole contains oxygen instead of sulfur. Electronic Properties: Oxygen’s higher electronegativity reduces ring aromaticity compared to isothiazole, influencing metabolic stability and redox behavior. Applications: Primarily used in antimicrobial agents, but the lack of sulfur limits its utility in metal-binding applications .

Functionalized Isothiazoles

- Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate :

Table 1: Key Properties of 3-Methyl-isothiazol-5-ylamine Hydrobromide and Analogs

生物活性

3-Methyl-isothiazol-5-ylamine hydrobromide is a heterocyclic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry and pharmacology.

- IUPAC Name: 3-methyl-1,2-thiazol-5-amine; hydrobromide

- Molecular Formula: C4H7BrN2S

- Molecular Weight: 201.08 g/mol

- CAS Number: 1208081-54-2

The biological activity of this compound is attributed to its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways related to cell proliferation and apoptosis. The presence of the hydrobromide salt enhances its solubility and reactivity, which may improve its biological efficacy compared to the parent compound.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against a range of pathogens, including bacteria and fungi.

| Pathogen Type | Activity |

|---|---|

| Bacteria | Effective against Gram-positive and Gram-negative strains |

| Fungi | Inhibitory effects observed in various fungal species |

Anticancer Potential

Recent research indicates that derivatives of isothiazole compounds, including this compound, possess anticancer properties. A study involving N'-substituted derivatives demonstrated significant antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer) . The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.

Case Studies

- Anticancer Activity : In a comparative study, various derivatives were synthesized and tested for their anticancer efficacy. The most potent compound showed a half-maximal inhibitory concentration (IC50) below 20 µM against the MCF-7 cell line, suggesting strong anticancer potential .

- Antimicrobial Studies : A series of experiments assessed the antimicrobial efficacy of this compound against common clinical isolates. The compound demonstrated minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against several bacterial strains .

Synthesis and Characterization

The synthesis typically involves reacting 3-methyl-isothiazol-5-ylamine with hydrobromic acid under controlled conditions to yield the hydrobromide salt. Characterization methods such as NMR and mass spectrometry confirm the structure and purity of the compound.

Comparative Analysis with Similar Compounds

| Compound Name | Activity Profile | Unique Features |

|---|---|---|

| 3-Methyl-isothiazol-5-ylamine | Moderate antimicrobial activity | Parent compound without hydrobromide |

| 5-Chloro-3-methylisothiazole | Strong anticancer properties | Substituted derivative exhibiting enhanced activity |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Methyl-isothiazol-5-ylamine hydrobromide with high purity for research use?

- Methodology : The hydrochloride salt (CAS 52547-00-9) is synthesized via nucleophilic substitution or cyclization reactions using precursors like 3-methylisothiazole derivatives. To prepare the hydrobromide salt, ion exchange or direct neutralization of the free base with hydrobromic acid under controlled pH (e.g., 4–6) is recommended. Purity can be enhanced via recrystallization in ethanol/water mixtures, followed by vacuum drying .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR : H and C NMR confirm the aromatic proton environment (e.g., isothiazole ring protons at δ 6.8–7.2 ppm) and methyl group integration.

- IR : Peaks at ~3400 cm (N-H stretch) and 1600 cm (C=N/C-S vibrations) validate functional groups.

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) .

Q. How does the choice of counterion (e.g., hydrochloride vs. hydrobromide) influence solubility and stability under various storage conditions?

- Methodology : Hydrobromide salts generally exhibit higher aqueous solubility than hydrochlorides due to larger anion size. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) should compare hygroscopicity and degradation products. Store in airtight containers at 2–8°C, protected from light, to minimize hydrolysis of the isothiazole ring .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data of 3-Methyl-isothiazol-5-ylamine derivatives across different in vitro assays?

- Methodology :

- Assay Standardization : Use consistent cell lines (e.g., HCT-116 for anticancer studies) and control compounds (e.g., geldanamycin derivatives for HSP90 inhibition).

- Counterion Validation : Confirm salt form (hydrobromide vs. hydrochloride) and purity via elemental analysis.

- Dose-Response Curves : Compare EC values across multiple replicates to identify outliers due to solvent effects (e.g., DMSO concentration ≤0.1%) .

Q. How can computational tools predict the solid-state polymorphism of this compound?

- Methodology :

- DFT Calculations : Optimize molecular geometry and lattice energy to predict stable polymorphs (e.g., monoclinic vs. orthorhombic).

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., N-H···Br hydrogen bonds) using CrystalExplorer.

- Molecular Dynamics : Simulate crystallization kinetics in solvents like ethanol or acetonitrile .

Q. What experimental design considerations are critical when evaluating pharmacokinetic properties in preclinical models?

- Methodology :

- Dosing Route : Intraperitoneal (i.p.) administration ensures bioavailability; compare with oral dosing for absorption efficiency.

- Metabolite Profiling : Use LC-MS/MS to detect hepatic metabolites (e.g., sulfoxides or ring-opened products).

- Toxicokinetics : Monitor plasma concentration-time curves in Swiss albino mice (20–25 g) over 24 hours post-dose .

Q. What are the challenges in crystallizing this compound, and how can X-ray crystallography parameters be optimized?

- Methodology :

- Crystallization Solvents : Use slow evaporation in methanol/ethyl acetate (1:3) to grow single crystals.

- Data Collection : Optimize X-ray wavelength (Cu-Kα, λ = 1.5418 Å) and temperature (100 K) to enhance diffraction resolution (<1.0 Å).

- Refinement : Apply SHELXL for anisotropic displacement parameters and validate via R-factor convergence (<0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。